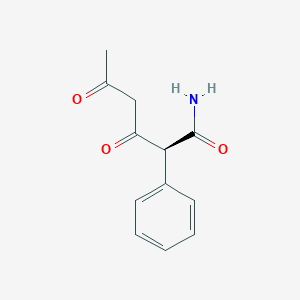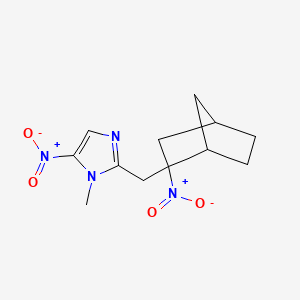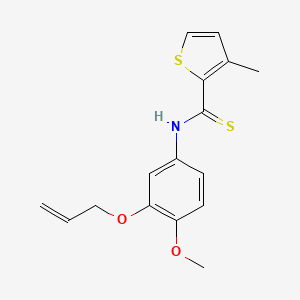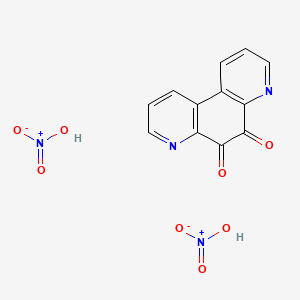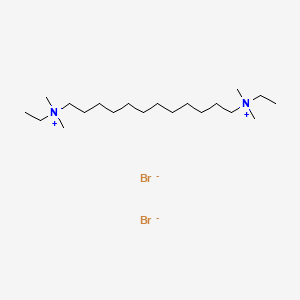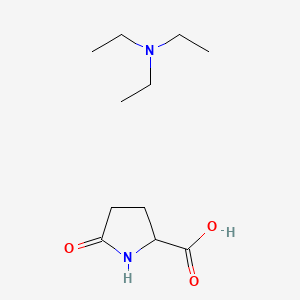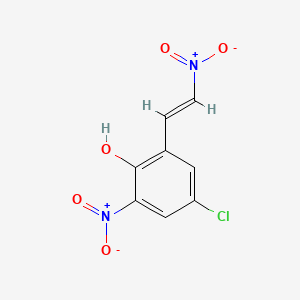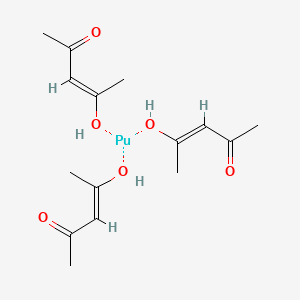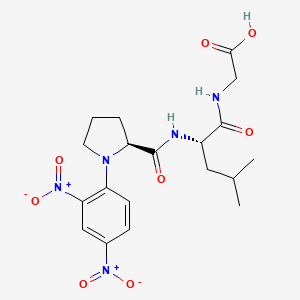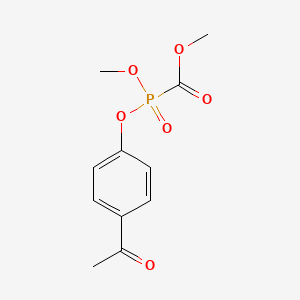
Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, an acetylphenoxy moiety, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with acetylphenol and methanol under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and oxidation processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The acetylphenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinecarboxylic acid derivatives.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide involves its interaction with specific molecular targets. The phosphine oxide group can act as a ligand, binding to metal ions and influencing various biochemical pathways. The acetylphenoxy moiety may interact with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide can be compared with other similar compounds such as:
Phenyl bis(4-methylphenoxy)phosphanecarboxylate oxide: Similar structure but with different substituents.
Methyl p-acetylphenyl methoxycarbonylphosphonate: Similar ester linkage but different functional groups.
Phosphoranecarboxylic acid, 1,1-bis(4-methylphenoxy)-, phenyl ester, oxide: Similar phosphine oxide group but different aromatic substituents.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72304-90-6 |
|---|---|
Formule moléculaire |
C11H13O6P |
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
methyl [(4-acetylphenoxy)-methoxyphosphoryl]formate |
InChI |
InChI=1S/C11H13O6P/c1-8(12)9-4-6-10(7-5-9)17-18(14,16-3)11(13)15-2/h4-7H,1-3H3 |
Clé InChI |
RPXVINQTOFHSTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OP(=O)(C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



